molecular formula C17H15ClN2O2 B10863935 1-(1H-benzimidazol-1-yl)-2-(4-chloro-2-methylphenoxy)propan-1-one

1-(1H-benzimidazol-1-yl)-2-(4-chloro-2-methylphenoxy)propan-1-one

Cat. No.: B10863935
M. Wt: 314.8 g/mol
InChI Key: JHAMRUNAIBVEDT-UHFFFAOYSA-N
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Description

1-(1H-1,3-BENZIMIDAZOL-1-YL)-2-(4-CHLORO-2-METHYLPHENOXY)-1-PROPANONE is a synthetic organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-1,3-BENZIMIDAZOL-1-YL)-2-(4-CHLORO-2-METHYLPHENOXY)-1-PROPANONE typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Substitution Reaction: The benzimidazole core is then subjected to a substitution reaction with 4-chloro-2-methylphenol in the presence of a base such as potassium carbonate.

    Formation of Propanone Derivative:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(1H-1,3-BENZIMIDAZOL-1-YL)-2-(4-CHLORO-2-METHYLPHENOXY)-1-PROPANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and benzimidazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Bases like potassium carbonate, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce benzimidazole alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(1H-1,3-BENZIMIDAZOL-1-YL)-2-(4-CHLORO-2-METHYLPHENOXY)-1-PROPANONE would depend on its specific biological target. Generally, benzimidazole derivatives exert their effects by interacting with specific enzymes or receptors, leading to the inhibition of key biological pathways. For example, they may inhibit the function of microtubules, enzymes involved in DNA replication, or other critical cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(1H-1,3-BENZIMIDAZOL-1-YL)-2-(4-CHLOROPHENOXY)-1-PROPANONE: Similar structure but lacks the methyl group on the phenoxy ring.

    1-(1H-1,3-BENZIMIDAZOL-1-YL)-2-(4-METHYLPHENOXY)-1-PROPANONE: Similar structure but lacks the chloro group on the phenoxy ring.

    1-(1H-1,3-BENZIMIDAZOL-1-YL)-2-(PHENOXY)-1-PROPANONE: Similar structure but lacks both the chloro and methyl groups on the phenoxy ring.

Uniqueness

1-(1H-1,3-BENZIMIDAZOL-1-YL)-2-(4-CHLORO-2-METHYLPHENOXY)-1-PROPANONE is unique due to the presence of both chloro and methyl groups on the phenoxy ring, which may confer specific chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C17H15ClN2O2

Molecular Weight

314.8 g/mol

IUPAC Name

1-(benzimidazol-1-yl)-2-(4-chloro-2-methylphenoxy)propan-1-one

InChI

InChI=1S/C17H15ClN2O2/c1-11-9-13(18)7-8-16(11)22-12(2)17(21)20-10-19-14-5-3-4-6-15(14)20/h3-10,12H,1-2H3

InChI Key

JHAMRUNAIBVEDT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)N2C=NC3=CC=CC=C32

Origin of Product

United States

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